
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione (CFI) is a chemical compound that is widely used in scientific research. It is a versatile molecule that has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit cell proliferation and induce apoptosis. In influenza virus-infected cells, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit virus replication. In plants, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth of weeds and other unwanted plants.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using recrystallization. It has been extensively studied for its potential applications in various fields of science, making it a well-characterized compound. However, one of the limitations of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione. In medicine, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be further studied as a potential drug candidate for the treatment of various types of cancer and viral infections. In agriculture, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be further studied as a potential herbicide. In material science, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be further studied as a potential precursor for the synthesis of new materials.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a versatile molecule that has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer and antiviral properties, inhibit the growth of weeds, and react with various metal ions to form metal complexes. Further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione and to explore its potential applications in medicine, agriculture, and material science.
Synthesemethoden
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione can be synthesized using a variety of methods, including the reaction of 3-chlorophenylhydrazine with 2-fluorobenzaldehyde and maleic anhydride. The reaction yields a yellow crystalline solid that can be purified using recrystallization. Other methods of synthesis include the reaction of 3-chlorophenylhydrazine with 2-fluorobenzaldehyde and maleimide or the reaction of 3-chlorophenylhydrazine with 2-fluorobenzaldehyde and maleic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields of science. In medicine, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have anticancer and antiviral properties. It has been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the replication of the influenza virus and the hepatitis C virus.
In agriculture, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been studied as a potential herbicide. It has been shown to inhibit the growth of weeds and other unwanted plants, making it a potential candidate for use in agriculture.
In material science, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been studied as a potential precursor for the synthesis of new materials. It has been shown to react with various metal ions to form metal complexes that have potential applications in catalysis, sensing, and other areas of material science.
Eigenschaften
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-5-3-6-12(9-11)20-15(21)14(19-16(20)22)8-10-4-1-2-7-13(10)18/h1-9H,(H,19,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRAUBYKUNBQFI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-(2-fluorobenzylidene)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


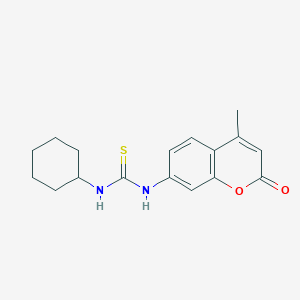
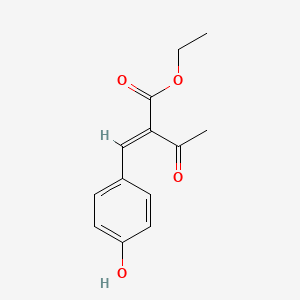
![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

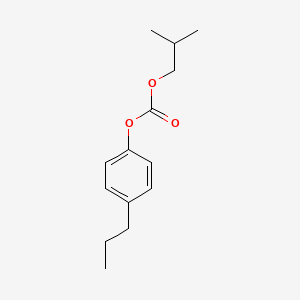
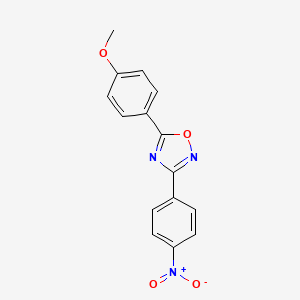
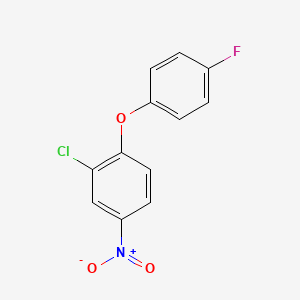
![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
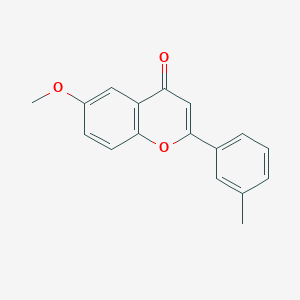

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)
